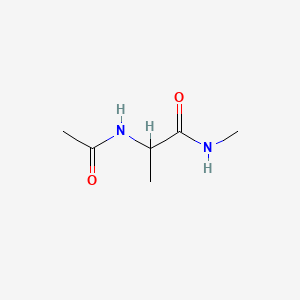

N-Acetyl-dl-alanine methylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVPWSUVMHJLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945395 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34276-27-2, 19701-83-8, 22715-68-0 | |

| Record name | 2-(Acetylamino)-N-methylpropanamide (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034276272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionamide, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of dl-alanine with acetic anhydride to form N-acetyl-dl-alanine, which is then reacted with methylamine to yield N-Acetyl-dl-alanine methylamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts to accelerate the reactions .

Chemical Reactions Analysis

Hydrolysis Reactions

NAc-DL-Ala-NHMe undergoes hydrolysis under enzymatic and acidic/basic conditions, yielding products critical for chiral resolution and metabolic studies.

Enzymatic Hydrolysis

-

Esterase-catalyzed resolution : Bacillus cereus-derived esterase achieves enantioselective hydrolysis of N-acetyl-DL-alanine methyl ester. Immobilized whole-cell biocatalysts retained 86.04% activity after 15 cycles under optimized conditions (pH 7.0, 40°C, 700 mM substrate), producing N-acetyl-D-alanine methyl ester with 99.99% enantiomeric excess (e.e.) .

Acid/Base-Catalyzed Hydrolysis

-

Hydrogen-deuterium (H-D) exchange : Peptide NH groups in NAc-DL-Ala-NHMe exhibit pH-dependent exchange rates. At 5°C and 0.5 M KCl, base-catalyzed rates (log k<sub>B</sub>) for the alanine dipeptide model are 9.71 M<sup>−1</sup> min<sup>−1</sup> (left NH) and 9.01 M<sup>−1</sup> min<sup>−1</sup> (right NH) .

| Reaction Type | Catalytic Agent | Rate Constant (log k) | Conditions |

|---|---|---|---|

| Base catalysis (L-NH) | D<sub>2</sub>O | 9.71 M<sup>−1</sup> min<sup>−1</sup> | pH 7.0, 5°C, 0.5 M KCl |

| Base catalysis (R-NH) | D<sub>2</sub>O | 9.01 M<sup>−1</sup> min<sup>−1</sup> | pH 7.0, 5°C, 0.5 M KCl |

Enzymatic Kinetic Resolution

NAc-DL-Ala-NHMe serves as a substrate for stereoselective biocatalysis:

-

Immobilized esterase systems : Recombinant Escherichia coli BL21(DE3) cells expressing Bacillus cereus esterase resolve racemic mixtures into enantiopure D-alanine derivatives. The process achieves 99.50% e.e.<sub>p</sub> (product enantiomeric excess) with high reusability .

Acid and Base Catalysis Effects

Side-chain modifications significantly alter catalytic efficiency:

-

Inductive and steric effects : Acid catalysis rates for NAc-DL-Ala-NHMe analogs vary by up to 1.56 log units compared to alanine, depending on neighboring residues (e.g., Asp, Cys) .

| Side Chain (X) | Δlog k<sub>ex</sub> (Acid) | Δlog k<sub>ex</sub> (Base) |

|---|---|---|

| Asp(COO⁻) | +0.58 | -0.18 |

| Cys | -0.54 | +0.62 |

| Gly | -0.22 | +0.27 |

Isomerization Reactions

The compound’s conformation influences reactivity:

-

Trans-cis isomerization : N-Methyldehydroalanine residues promote trans-to-cis isomerization more effectively than saturated analogs. Intramolecular N—H⋯N hydrogen bonds stabilize cis conformations (φ, ψ = 94.6°–111.5°) .

Substitution and Methylation

Synthetic modifications leverage substitution reactions:

-

Methylation : Introduces methyl groups to the amine functional group using reagents like methyl iodide in dichloroethane.

-

Solvent effects : Reactions in polar aprotic solvents enhance yield and selectivity due to improved solubility of intermediates.

Scientific Research Applications

Pharmaceutical Development

N-Acetyl-dl-alanine methylamide serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its structural properties allow it to participate in various chemical reactions, making it suitable for drug development processes. For instance, it can act as an intermediate in synthesizing optically active alpha-amino acids, which are essential in the formulation of numerous therapeutic agents .

Biotechnology

In biotechnology, this compound is used in studies that explore its interactions with biological macromolecules. Research has demonstrated its binding affinity and specificity towards enzymes and receptors, which is vital for understanding its potential therapeutic roles. Additionally, this compound has been investigated for its effects on metabolic pathways, particularly in the context of enzyme catalysis and substrate specificity .

Biochemical Studies

This compound's resemblance to natural amino acids makes it a valuable subject for biochemical studies. Its role in mediating various biological processes has been explored, including its potential implications in neurobiology and metabolic disorders . For example, studies have indicated that variations in levels of N-acetylated amino acids may correlate with certain health conditions, such as Guillain-Barre syndrome, highlighting its relevance in clinical research .

Case Study 1: Enzyme Interactions

A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. The findings revealed that this compound could modulate enzyme activity, thereby influencing metabolic fluxes. The study utilized kinetic assays to quantify the effects of this compound on enzyme activity and demonstrated significant alterations in substrate turnover rates .

Case Study 2: Neurobiological Effects

Research focusing on the neurobiological implications of this compound highlighted its potential role as a neuromodulator. The study employed animal models to assess behavioral changes following administration of the compound. Results indicated that this compound could affect neurotransmitter levels, suggesting possible therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-Acetyl-dl-alanine methylamide involves its interaction with various molecular targets and pathways. It can form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules, influencing their structure and function. These interactions are crucial for its role in studies of peptide solvation and secondary structure .

Comparison with Similar Compounds

N-Acetyl-DL-alanine Methyl Ester

- Molecular Formula: C₆H₁₁NO₃ (differs in oxygen count due to ester group).

- Key Differences : Replaces the methylamide group with a methyl ester.

- Applications : Used in kinetic resolution via immobilized Escherichia coli cells expressing Bacillus cereus esterase, enabling enantiomeric separation for pharmaceutical-grade D-alanine production .

- Reactivity : The ester group undergoes enzymatic hydrolysis, unlike the methylamide, which is more resistant to hydrolysis .

N-Methyl-DL-alanine

- Molecular Formula: C₄H₉NO₂.

- Key Differences: Lacks the acetyl group but includes a methyl substitution on the amino group.

- Applications: Studied for amino acid transport mechanisms, particularly trans-stimulation effects . Used in constructing peptide analogues for drug development due to its modified backbone .

- Safety: Classified as non-hazardous but requires caution due to incomplete toxicological data .

N-Acetyl-DL-alanine

- Molecular Formula: C₅H₉NO₃.

- Key Differences : Lacks the methylamide group; terminates in a carboxylic acid.

- Applications: Identified in human blood as part of the exposome (non-natural metabolite linked to environmental exposure) . Used in synthesizing dipeptides, such as N-Acetyl-DL-alanylglycine ethyl ester .

- Solubility : Higher polarity compared to the methylamide derivative due to the free carboxylic acid group.

DL-N-(1-Carboxyethyl)alanine

- Molecular Formula: C₆H₁₁NO₄.

- Key Differences : Contains a carboxyethyl side chain instead of acetyl and methylamide groups.

- Applications: Potential use in chelating agents or food additives, though specific applications are less documented .

Metalaxyl (Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine)

- Molecular Formula: C₁₅H₂₁NO₄.

- Key Differences : Aryl and methoxyacetyl substitutions enhance bioactivity.

- Applications : Widely used as a fungicide in agriculture, demonstrating how structural modifications of alanine derivatives can yield pesticidal properties .

Comparative Data Table

Key Research Findings

- Hydration Behavior : N-Acetyl-L-alanine N′-methylamide exhibits distinct hydration patterns in aqueous solutions compared to L-alanine, influencing its stability and interaction with solvents .

- Enzymatic Selectivity : The methyl ester derivative (N-Acetyl-DL-alanine methyl ester) shows high stereoselectivity in hydrolysis, critical for producing enantiopure D-alanine .

- Toxicological Profile: N-Methyl-DL-alanine lacks comprehensive safety data, underscoring the need for further toxicological studies despite its non-hazardous classification .

Biological Activity

N-Acetyl-dl-alanine methylamide is a derivative of alanine that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its structural features, which include an acetyl group and a methylamide group attached to the amino acid backbone, influence its biological activity and potential applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₅H₉N₃O₃

- Molecular Weight : 144.17 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 137-139 ºC

- Boiling Point : 369.7 ± 25.0 °C at 760 mmHg

These properties are essential for understanding how the compound interacts within biological systems.

This compound exhibits various biological activities primarily due to its structural resemblance to natural amino acids. It has been studied for its potential roles in:

- Neuroprotection : Similar compounds have shown efficacy in neurodegenerative diseases, potentially providing insights into this compound's therapeutic applications.

- Cell Signaling : The compound may influence signaling pathways involved in metabolism and cellular stress responses.

Case Studies

- Neurodegenerative Disease Models

- Antimicrobial Activity

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Acetyl-L-alanine | Similar acetyl group; differs in chirality | Commonly found in proteins; important for biological functions. |

| N-Methyl-DL-alanine | Methyl substitution on the amino group | Used in studies related to neurotransmission. |

| Acetamide | Simple amide structure without amino acid backbone | Serves as a basic model for studying amide reactivity. |

The unique combination of acetyl and methyl groups on the alanine backbone of this compound influences its reactivity and biological properties differently compared to these similar compounds .

Binding Affinity Studies

Research has indicated that this compound interacts with various biological macromolecules, revealing insights into its binding affinity and specificity. These interactions are crucial for understanding its pharmacological potential.

Synthesis and Applications

Several methods are employed to synthesize this compound, enhancing its availability for research and industrial applications. Its versatility makes it valuable in both synthetic chemistry and biological research settings .

Q & A

Q. What spectroscopic techniques are recommended for structural characterization of N-Acetyl-dl-alanine methylamide?

- Methodological Answer : Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are critical for resolving stereochemical and conformational properties. These techniques detect chiral vibrational modes, enabling differentiation between enantiomers and identification of intramolecular hydrogen bonds (e.g., methylamide NH groups). Infrared (IR) spectroscopy complements these by identifying solvent-induced structural shifts (e.g., zwitterionic vs. non-ionic forms). Computational modeling (e.g., density functional theory) should be paired with experimental data to validate assignments .

Q. How can researchers determine the enantiomeric purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard. For non-destructive analysis, VCD spectroscopy provides direct enantiomeric discrimination by comparing experimental spectra to simulated data from quantum mechanical calculations. Nuclear magnetic resonance (NMR) using chiral solvating agents can also resolve enantiomers by inducing distinct chemical shifts .

Advanced Research Questions

Q. What computational strategies resolve solvent effects on the conformational equilibrium of this compound?

- Methodological Answer : Accelerated molecular dynamics (MD) simulations combined with explicit solvent models (e.g., TIP3P water) can map free-energy landscapes to identify dominant conformers. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods refine hydrogen-bonding interactions and solvation shells. Validate predictions using temperature-dependent VCD or ROA spectra to detect solvent-stabilized conformers .

Q. How can contradictions between experimental and computational conformational data be resolved?

- Methodological Answer : Discrepancies often arise from incomplete solvent modeling or insufficient sampling in simulations. Address this by:

Q. What advanced spectroscopic methods detect solvent-induced conformational transitions?

- Methodological Answer : Temperature-controlled VCD and ROA are sensitive to solvent-driven structural changes. For example, in aqueous solutions, VCD can distinguish between zwitterionic and neutral forms by monitoring carbonyl and amide III band shifts. Time-resolved IR spectroscopy captures transient conformers during solvent exchange events .

Q. How do methylamide NH groups influence peptide backbone conformations in structural studies?

- Methodological Answer : Methylamide NH groups participate in intramolecular hydrogen bonds, stabilizing β-turn or helical motifs. Use NMR to measure coupling constants for backbone dihedral angles. IR spectroscopy identifies hydrogen-bond strength via NH stretching frequencies (e.g., 3300–3450 cm for weak vs. strong bonds). X-ray crystallography or MD simulations provide atomic-resolution validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.